molecular formula C12H11NO4 B188525 4-Phthalimidobutyric acid CAS No. 3130-75-4

4-Phthalimidobutyric acid

Cat. No. B188525
Key on ui cas rn: 3130-75-4
M. Wt: 233.22 g/mol
InChI Key: HMKSXJBFBVGLJJ-UHFFFAOYSA-N
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Patent
US05834463

Procedure details

A mixture of crushed phthalic anhydride (18.53 g, 0.125 mol) and 4-aminobutyric acid was heated for 30 minutes at 140° C. The reaction mixture was cooled, and resulting precipitate was recrystallized from methanol-water to give 26.26 g (yield 90%) of the titled compound.
Quantity
18.53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=O)[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[NH2:12][CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17]>>[C:4]1(=[O:6])[N:12]([CH2:13][CH2:14][CH2:15][C:16]([OH:18])=[O:17])[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]12

Inputs

Step One
Name
Quantity
18.53 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCCC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
resulting precipitate
CUSTOM
Type
CUSTOM
Details
was recrystallized from methanol-water

Outcomes

Product
Name
Type
product
Smiles
C1(C=2C(C(N1CCCC(=O)O)=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.26 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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